molecular formula C26H22ClNO5 B11648039 3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11648039
M. Wt: 463.9 g/mol
InChI Key: GHYDESYCDKDWSC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can be achieved through multicomponent and multicatalytic reactions. One common method involves the use of a combination of gold complexes and chiral phosphoric acids as catalysts. The reaction typically takes place at room temperature in toluene solvent with the presence of molecular sieves . This method allows for the efficient formation of the spiro linkage and the incorporation of various substituents.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furo-pyrrole core can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its unique structure, it is being investigated for its potential as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the development of organic semiconductors and materials for electronic applications.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the furo-pyrrole core plays a crucial role in its bioactivity .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities with 3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone but differ in their specific substituents and biological activities, highlighting the unique properties of each compound.

Properties

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H22ClNO5/c27-18-13-7-6-12-17(18)21-19-20(25(32)28(24(19)31)14-8-2-1-3-9-14)26(33-21)22(29)15-10-4-5-11-16(15)23(26)30/h4-7,10-14,19-21H,1-3,8-9H2

InChI Key

GHYDESYCDKDWSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6Cl

Origin of Product

United States

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